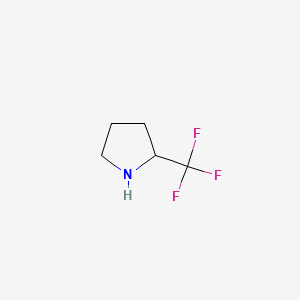

2-(Trifluoromethyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINAMCOZNJHNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382333 | |

| Record name | 2-(Trifluoromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109074-67-1, 119618-29-0 | |

| Record name | 2-(Trifluoromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(-)-2-(Trifluoromethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2-(trifluoromethyl)pyrrolidine

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF3) group into the pyrrolidine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the , focusing on modern catalytic asymmetric methods. It includes detailed experimental protocols, tabulated physicochemical and spectroscopic data, and workflow visualizations to support researchers in the fields of chemical synthesis and pharmaceutical development.

Physicochemical and Safety Properties

This compound is a cyclic amine that is typically a liquid or low-melting solid at room temperature.[3][4] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈F₃N | [3][5] |

| Molecular Weight | 139.12 g/mol | [3][5] |

| Appearance | Clear, pale yellow liquid or solid | [4][6] |

| Boiling Point | 104-106 °C | [3][6][7] |

| Melting Point | 29-33 °C (for enantiopure forms) | [4][8] |

| Density | 1.210 g/mL at 25 °C | [3][6][7] |

| Refractive Index (n20/D) | 1.379 | [3][6][7] |

| CAS Number (Racemate) | 109074-67-1 | [3][5] |

| CAS Number (S-enantiomer) | 119580-41-5 | [4] |

| CAS Number (R-enantiomer) | 119618-29-0 |

Table 2: Safety and Hazard Information

| Hazard Statement Code | Description | Source(s) |

| H226 | Flammable liquid and vapor | [5][7] |

| H302 | Harmful if swallowed | [5][7] |

| H315 | Causes skin irritation | [5][7] |

| H319 | Causes serious eye irritation | [5][7] |

| H335 | May cause respiratory irritation | [5][7] |

Note: Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Synthesis of this compound

The synthesis of optically active 2-(trifluoromethyl)pyrrolidines is of significant interest. While methods using chiral starting materials exist, modern approaches favor de novo syntheses that generate complexity from simple precursors via asymmetric catalysis.[9] A highly effective strategy is the formal (3+2)-annulation via an organocatalytic asymmetric Michael addition followed by a diastereoselective reductive cyclization.[9][10][11]

Experimental Protocol: Asymmetric Michael Addition/Reductive Cyclization

This protocol is a representative example based on published methodologies for synthesizing trisubstituted 2-(trifluoromethyl)pyrrolidines.[9][10]

Part A: Organocatalytic Michael Addition

-

Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the 1,1,1-trifluoromethylketone (1.0 equiv.), the nitroolefin (1.2 equiv.), and the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 equiv.).

-

Solvent Addition: Add the appropriate solvent (e.g., toluene or CH₂Cl₂) to achieve a reactant concentration of approximately 0.1 M.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy until the starting material is consumed (typically 12-48 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product (the γ-nitro carbonyl intermediate) by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Part B: Diastereoselective Reductive Cyclization

-

Preparation: Dissolve the purified Michael adduct from Part A (1.0 equiv.) in a suitable solvent such as methanol or ethyl acetate in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add palladium on carbon (Pd/C, 10 wt. %, ~0.1 equiv.) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and then maintain a hydrogen atmosphere (typically 1-4 atm or a balloon).

-

Reaction: Stir the reaction vigorously at room temperature until the reaction is complete as monitored by TLC (typically 4-24 hours).

-

Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography or distillation if necessary.

Characterization

Thorough characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized this compound. A typical workflow involves a combination of spectroscopic and chromatographic techniques.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Multiplets for diastereotopic ring protons (CH₂) between ~1.5-2.2 ppm.Multiplets for CH₂ protons adjacent to nitrogen between ~2.8-3.2 ppm.A multiplet for the CH proton adjacent to the CF₃ group between ~3.3-3.8 ppm.A broad singlet for the N-H proton, which is D₂O exchangeable. |

| ¹³C NMR | Signals for ring carbons (CH₂) between ~25-55 ppm.A signal for the CH carbon bonded to the CF₃ group around ~60-70 ppm (quartet due to C-F coupling).A signal for the CF₃ carbon around 125 ppm (quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet or doublet (if coupled to the adjacent proton) around -70 to -80 ppm (relative to CFCl₃), characteristic of a CF₃ group. |

| IR | N-H stretch (secondary amine) around 3300-3400 cm⁻¹ (broad).C-H stretches (aliphatic) around 2850-2960 cm⁻¹.Strong C-F stretches in the 1100-1350 cm⁻¹ region. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 139.Common fragmentation patterns include the loss of the CF₃ group (M-69) and cleavage of the pyrrolidine ring.[12] |

Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on solvent, concentration, and substitution pattern.

General Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry (MS): Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization (ESI) for high-resolution mass or Electron Ionization (EI) for fragmentation patterns).

-

Infrared (IR) Spectroscopy: Place a drop of the neat liquid sample (or a KBr pellet for solids) in an FT-IR spectrometer and acquire the spectrum.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee), dissolve a small amount of the sample in the mobile phase and inject it onto a suitable chiral stationary phase column (e.g., Chiralcel® OD-H). The ratio of the peak areas for the two enantiomers corresponds to the ee.

References

- 1. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 97 109074-67-1 [sigmaaldrich.com]

- 4. (S)-(+)-2-(三氟甲基)吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C5H8F3N | CID 2782839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 109074-67-1 [amp.chemicalbook.com]

- 7. 2-(三氟甲基)吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 119580-41-5 Cas No. | (S)-2-(Trifluoromethyl)pyrrolidine | Matrix Scientific [matrix.staging.1int.co.uk]

- 9. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrrolidine [webbook.nist.gov]

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrrolidine: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(trifluoromethyl)pyrrolidine, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document summarizes key data, outlines relevant experimental protocols, and visualizes fundamental concepts to facilitate a deeper understanding of this versatile chemical entity.

Core Physical and Chemical Properties

This compound is a cyclic amine characterized by the presence of a trifluoromethyl group at the 2-position of the pyrrolidine ring. This substitution significantly influences its physical and chemical properties, imparting unique characteristics relevant to its application in various scientific fields.

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is typically a colorless to pale yellow liquid or a low-melting solid, with a characteristic amine-like odor.[1] The trifluoromethyl group increases its density and boiling point compared to unsubstituted pyrrolidine.

| Property | Value | References |

| Molecular Formula | C₅H₈F₃N | [2] |

| Molecular Weight | 139.12 g/mol | [2] |

| Boiling Point | 104-111 °C | |

| Melting Point | 29-33 °C | |

| Density | 1.210 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.379 | |

| Flash Point | 26 °C (78.8 °F) |

Chemical Properties

The chemical behavior of this compound is dictated by the basicity of the secondary amine and the strong electron-withdrawing nature of the trifluoromethyl group.

| Property | Value/Description | References |

| CAS Number | 109074-67-1 (racemic), 119580-41-5 ((S)-enantiomer), 119618-29-0 ((R)-enantiomer) | |

| pKa (Predicted) | 7.86 ± 0.10 | Not Available |

| Solubility | Soluble in common organic solvents such as dichloromethane. Quantitative data in water, methanol, and ethanol is not readily available in the searched literature. | Not Available |

| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place away from incompatible materials. | Not Available |

| Reactivity | The secondary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and salt formation. The trifluoromethyl group is generally stable but can influence the reactivity of the pyrrolidine ring. | Not Available |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of unsubstituted this compound are not extensively reported in the available literature. However, a general approach can be inferred from the synthesis of substituted analogs, which often involves a multi-step sequence.

General Synthetic Strategy: Asymmetric Michael Addition and Reductive Cyclization

A common and effective method for the enantioselective synthesis of this compound derivatives involves an organocatalytic asymmetric Michael addition followed by a reductive cyclization.[1][3] This strategy allows for the construction of the pyrrolidine ring with high stereocontrol.

Experimental Workflow for the Synthesis of this compound Derivatives

References

A Technical Guide to 2-(Trifluoromethyl)pyrrolidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(trifluoromethyl)pyrrolidine, a key building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group into the pyrrolidine scaffold significantly enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document details its chemical properties, provides a comprehensive experimental protocol for its stereoselective synthesis, and outlines its applications in the development of novel therapeutics.

Core Chemical Identifiers and Properties

This compound is a fluorinated heterocyclic compound with the IUPAC name This compound [1]. It is commercially available as a racemic mixture and as individual enantiomers. The key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound and its Enantiomers

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight | InChIKey |

| Racemic | This compound | 109074-67-1[3][4][5] | C₅H₈F₃N | 139.12 g/mol [3] | VINAMCOZNJHNIH-UHFFFAOYSA-N[5] |

| (S)-(+)- | (S)-2-(trifluoromethyl)pyrrolidine | 119580-41-5[6] | C₅H₈F₃N | 139.12 g/mol [6] | VINAMCOZNJHNIH-BYPYZUCNSA-N[6] |

| (R)-(-)- | (R)-2-(trifluoromethyl)pyrrolidine | 119618-29-0[7][8] | C₅H₈F₃N | 139.12 g/mol [7] | VINAMCOZNJHNIH-SCSAIBSYSA-N[7][8] |

Table 2: Physicochemical Properties of Racemic this compound

| Property | Value |

| Boiling Point | 104-106 °C[5][9] |

| Density | 1.210 g/mL at 25 °C[5][9] |

| Refractive Index (n20/D) | 1.379[5][9] |

| Flash Point | 26 °C (78.8 °F) |

| Storage Temperature | 2-8°C[5][9] |

Stereoselective Synthesis: An Experimental Protocol

The asymmetric synthesis of substituted 2-(trifluoromethyl)pyrrolidines can be achieved through a highly efficient formal (3+2) annulation strategy. This method involves an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization.[3][4][10] This approach provides excellent control over stereochemistry, yielding highly functionalized pyrrolidines with three contiguous stereocenters.[3][4]

Part 1: Asymmetric Michael Addition

This initial step involves the catalytic enantioselective addition of a 1,1,1-trifluoromethylketone to a nitroolefin to form a γ-nitro trifluoromethyl ketone intermediate.

Materials:

-

1,1,1-Trifluoromethylketone (e.g., 1-phenyl-2,2,2-trifluoroethan-1-one) (0.21 mmol)

-

Nitroolefin (e.g., (E)-2-nitro-1-phenylethene) (0.20 mmol)

-

Organocatalyst (e.g., a quinine-derived thiourea catalyst) (10 mol%)

-

Toluene

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the 1,1,1-trifluoromethylketone and the nitroolefin in toluene, add the organocatalyst.

-

Stir the reaction mixture at the appropriate temperature (e.g., 0 °C to room temperature) for the required time (e.g., 1 to 12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired γ-nitro trifluoromethyl ketone.

-

Determine the diastereomeric ratio by ¹⁹F NMR spectroscopic analysis of the crude product.

-

Determine the enantiomeric ratio by High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis on a chiral stationary phase.

Part 2: Diastereoselective Reductive Cyclization

The γ-nitro trifluoromethyl ketone intermediate is then converted to the final this compound derivative through a reductive cyclization.

Materials:

-

γ-Nitro trifluoromethyl ketone (from Part 1)

-

Reducing agent (e.g., H₂, Palladium on carbon (Pd/C))

-

Solvent (e.g., Methanol)

Procedure:

-

Dissolve the γ-nitro trifluoromethyl ketone in the chosen solvent.

-

Add the catalyst (e.g., 10% Pd/C).

-

Subject the mixture to hydrogenation (e.g., using a balloon of H₂ or a Parr hydrogenator) at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude pyrrolidine derivative by flash column chromatography if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the stereoselective synthesis of trisubstituted 2-(trifluoromethyl)pyrrolidines.

Caption: Workflow for the stereoselective synthesis of 2-(trifluoromethyl)pyrrolidines.

Applications in Drug Development

The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and natural products.[11][12] The introduction of a trifluoromethyl group imparts unique properties beneficial for drug candidates, including enhanced metabolic stability and bioavailability.[1] Consequently, this compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.

Notably, this scaffold is frequently employed in the development of neuroactive compounds and central nervous system (CNS) agents due to its potential to cross the blood-brain barrier.[1] It serves as a crucial building block in structure-activity relationship (SAR) studies, allowing medicinal chemists to fine-tune the pharmacological profiles of new chemical entities.[1] Its use has been explored in the synthesis of compounds targeting neurological disorders and in the formulation of agrochemicals.[6]

References

- 1. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

The Discovery and Synthesis of Novel 2-(Trifluoromethyl)pyrrolidine Derivatives as Potential Neurokinin-1 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and its fluorinated analogues, particularly 2-(trifluoromethyl)pyrrolidines, have garnered significant attention due to the unique physicochemical properties imparted by the trifluoromethyl group. These properties, including enhanced metabolic stability and bioavailability, make them attractive candidates for the development of novel therapeutics. This technical guide details a highly efficient and stereoselective pathway for the synthesis of novel trisubstituted 2-(trifluoromethyl)pyrrolidine derivatives. Furthermore, it explores their potential mechanism of action as antagonists of the Neurokinin-1 (NK1) receptor, a key player in pain, inflammation, and mood disorders. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic and signaling pathways to facilitate further research and development in this promising area.

Introduction: The Significance of 2-(Trifluoromethyl)pyrrolidines in Drug Discovery

The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly influence their biological activity.[1] In the context of drug design, the CF3 group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with protein targets, and improve membrane permeability. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" found in numerous biologically active compounds and approved drugs.[2] The combination of these two moieties in this compound derivatives presents a compelling strategy for the discovery of novel drug candidates with improved pharmacological profiles.[3]

A particularly promising therapeutic target for such compounds is the Neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P.[4][5] The Substance P/NK1 receptor system is implicated in a wide range of physiological and pathological processes, including pain transmission, inflammation, and the regulation of mood and anxiety.[6] Consequently, NK1 receptor antagonists have been actively pursued for the treatment of various conditions, including chemotherapy-induced nausea and vomiting, depression, and chronic pain.[7][8] Several known NK1 receptor antagonists feature a core heterocyclic structure, suggesting that the novel this compound derivatives detailed herein represent a promising new class of candidates for targeting this important receptor.

Stereoselective Synthesis of Trisubstituted 2-(Trifluoromethyl)pyrrolidines

A robust and highly stereoselective method for the synthesis of trisubstituted 2-(trifluoromethyl)pyrrolidines has been developed, proceeding via a formal (3+2)-annulation strategy. This approach involves an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization.[1][9] This method allows for the creation of three contiguous stereocenters with excellent control over both diastereoselectivity and enantioselectivity.[1]

Experimental Workflow

The overall synthetic workflow is depicted below, illustrating the two key stages of the process.

Detailed Experimental Protocols

2.2.1. General Procedure for the Asymmetric Michael Addition of 1,1,1-Trifluoromethylketones to Nitroolefins

To a solution of the nitroolefin (0.2 mmol) and the organocatalyst (e.g., a quinine-derived thiourea catalyst, 0.02 mmol) in a suitable solvent such as toluene (1.0 mL) at the specified temperature (typically ranging from -20 °C to room temperature), the 1,1,1-trifluoromethylketone (0.4 mmol) is added. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the crude product is either directly used in the next step or purified by flash column chromatography on silica gel.

2.2.2. General Procedure for the Reductive Cyclization using Raney-Nickel

The crude γ-nitro trifluoromethyl ketone obtained from the Michael addition is dissolved in a suitable solvent such as methanol. A slurry of Raney-Nickel (approximately 50% in water) is added to the solution. The reaction vessel is then placed under an atmosphere of hydrogen gas (typically at a pressure of 50-100 psi) and stirred vigorously at room temperature for 12-24 hours.[10][11] Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Raney-Nickel catalyst. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to afford the desired trisubstituted this compound.

Quantitative Data Summary

The following table summarizes the yields, diastereomeric ratios (d.r.), and enantiomeric ratios (e.r.) for a selection of synthesized trisubstituted this compound derivatives.[1]

| Entry | Nitroolefin (Ar1) | Ketone (Ar2) | Yield (%) | d.r. (syn/anti) | e.r. |

| 1 | Phenyl | Phenyl | 95 | >20:1 | 95.5:4.5 |

| 2 | 2-Chlorophenyl | Phenyl | 96 | >20:1 | 96:4 |

| 3 | 4-Methoxyphenyl | Phenyl | 94 | >20:1 | 96:4 |

| 4 | Phenyl | 2-Methylphenyl | 97 | >20:1 | 96:4 |

| 5 | Phenyl | 4-Bromophenyl | 95 | 17:1 | 93:7 |

| 6 | 3-Nitrophenyl | Phenyl | 98 | 19:1 | 93.5:6.5 |

Table 1: Synthesis of various trisubstituted 2-(trifluoromethyl)pyrrolidines.[1]

Proposed Mechanism of Action: Antagonism of the Neurokinin-1 Receptor

The synthesized this compound derivatives are proposed to act as antagonists of the Neurokinin-1 (NK1) receptor. This hypothesis is based on the prevalence of the pyrrolidine scaffold in known NK1 receptor antagonists. By competitively binding to the NK1 receptor, these compounds can block the binding of the endogenous ligand, Substance P, thereby inhibiting its downstream signaling cascade.[6]

The Substance P / NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor, a Gq-protein coupled receptor, initiates a well-characterized signaling cascade.[12] This pathway plays a crucial role in mediating the physiological effects of Substance P.

Upon activation by Substance P, the NK1 receptor undergoes a conformational change that activates the associated Gq protein.[13] The activated Gq protein then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[15] Simultaneously, DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca²⁺ levels, activates protein kinase C (PKC).[5] These signaling events lead to a cascade of downstream cellular responses, including increased neuronal excitability and the promotion of inflammatory processes.[3]

By blocking the initial binding of Substance P, the this compound derivatives are expected to prevent the activation of this entire downstream cascade, thereby mitigating the physiological effects mediated by the NK1 receptor.

Conclusion and Future Directions

The synthetic methodology presented in this guide offers an efficient and highly stereoselective route to a novel class of this compound derivatives. The quantitative data demonstrates the robustness and versatility of this approach. Furthermore, the strong rationale for targeting the NK1 receptor provides a clear path for the biological evaluation of these new chemical entities.

Future research should focus on:

-

Biological Screening: Conducting in vitro binding assays to determine the affinity (e.g., Ki or IC50 values) of the synthesized compounds for the NK1 receptor.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of analogues to establish clear SAR trends and optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of pain, inflammation, or depression to assess their therapeutic potential.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

The exploration of these novel this compound derivatives holds significant promise for the development of next-generation therapeutics targeting the NK1 receptor and related pathways. This technical guide provides a solid foundation for researchers to build upon in their quest for new and improved treatments for a range of debilitating conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [snv63.ru]

- 3. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 12. benchchem.com [benchchem.com]

- 13. Biased Gs Versus Gq Proteins and β-Arrestin Signaling in the NK1 Receptor Determined by Interactions in the Water Hydrogen Bond Network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 15. Ion Channels Involved in Substance P-Mediated Nociception and Antinociception - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(Trifluoromethyl)pyrrolidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for 2-(trifluoromethyl)pyrrolidine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. Due to its structural features, this molecule is a valuable building block in the synthesis of novel therapeutic agents. This document aims to consolidate the known spectroscopic and physical data, alongside outlining the general experimental protocols for their acquisition.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈F₃N | [1] |

| Molecular Weight | 139.12 g/mol | [1] |

| Boiling Point | 104-106 °C | |

| Density | 1.210 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.379 | |

| CAS Number | 109074-67-1 |

Spectroscopic Data

A comprehensive search of scientific literature and chemical databases did not yield specific, publicly available quantitative spectroscopic data (NMR, IR, MS) for this compound. While numerous studies report the synthesis and spectroscopic characterization of substituted this compound derivatives, the detailed data for the parent compound remains largely unpublished or inaccessible in public domains.

The following sections outline the expected spectral characteristics based on the structure of the molecule and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical information.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the protons on the pyrrolidine ring due to spin-spin coupling. The proton at C2, being adjacent to the trifluoromethyl group and the nitrogen atom, would likely appear as a downfield multiplet. The protons on C3, C4, and C5 would also exhibit distinct signals, with their chemical shifts and coupling patterns providing information about their chemical environment and stereochemical relationships. The N-H proton would likely appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The C2 carbon, directly attached to the CF₃ group, would also exhibit coupling to the fluorine atoms and would be significantly shifted downfield. The signals for C3, C4, and C5 would appear at characteristic chemical shifts for a saturated heterocyclic amine.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a sensitive probe of the electronic environment of the CF₃ group. In studies of substituted 2-(trifluoromethyl)pyrrolidines, ¹⁹F NMR is often used to determine diastereomeric ratios.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorptions corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies are listed in Table 2.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium, Broad |

| C-H Stretch (aliphatic) | 2850-2960 | Medium to Strong |

| C-F Stretch | 1000-1400 | Strong |

| C-N Stretch | 1020-1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 139. The fragmentation pattern would likely involve the loss of the trifluoromethyl group (CF₃, mass 69) or other small fragments from the pyrrolidine ring.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for each nucleus. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C) or an external standard for ¹⁹F.

IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is typically recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are determined.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for generating ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of a compound like this compound is depicted in the following diagram.

Caption: General workflow from sample synthesis to structural confirmation using various spectroscopic techniques.

Conclusion

While this compound is a commercially available and synthetically useful molecule, a comprehensive and publicly accessible dataset of its primary spectroscopic data is currently lacking. The information provided in this guide is based on the known physical properties and the expected spectroscopic behavior derived from its chemical structure and data from analogous compounds. Researchers and scientists requiring definitive spectroscopic data are encouraged to perform their own analyses following the general protocols outlined herein. The availability of such data in the public domain would be a valuable resource for the scientific community.

References

racemic vs chiral 2-(trifluoromethyl)pyrrolidine properties

An In-depth Technical Guide to the Properties of Racemic vs. Chiral 2-(Trifluoromethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged structural motif in modern chemistry, finding extensive application in pharmaceutical development and asymmetric catalysis. The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The pyrrolidine ring, a five-membered nitrogen heterocycle, provides a three-dimensional structure that is crucial for stereospecific interactions with biological targets.[3] This guide provides a detailed comparison of the properties, synthesis, and applications of this compound in its racemic and chiral forms, highlighting the critical importance of stereochemistry in its function.

Introduction to Chirality and Racemates

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. These enantiomers have identical physical and chemical properties in an achiral environment, but they can exhibit profoundly different biological activities due to the stereospecific nature of enzymes and receptors.[4]

-

Chiral Compound: A molecule that is non-superimposable on its mirror image. The individual (R) and (S) enantiomers of this compound are chiral.

-

Racemic Mixture (Racemate): An equimolar (50:50) mixture of two enantiomers.[4] Racemic this compound is optically inactive because the optical rotations of the individual enantiomers cancel each other out.

In drug development, using a single enantiomer (the "eutomer") is often preferred over a racemate, as the other enantiomer (the "distomer") may be inactive, less active, or contribute to undesirable side effects.[4][5] Similarly, in asymmetric catalysis, a single enantiomer of a catalyst is required to produce a single enantiomer of the desired product.[6][7]

Comparative Physicochemical Properties

The physical properties of the racemic mixture and the individual enantiomers of this compound show key differences, particularly in their interaction with plane-polarized light.

| Property | Racemic this compound | (R)-(-)-2-(Trifluoromethyl)pyrrolidine | (S)-(+)-2-(Trifluoromethyl)pyrrolidine |

| Appearance | Colorless to light-colored liquid | White to yellow to brown solid | Solid |

| Molecular Formula | C₅H₈F₃N[8] | C₅H₈F₃N[1] | C₅H₈F₃N |

| Molecular Weight | 139.12 g/mol [8] | 139.12 g/mol [1] | 139.12 g/mol |

| CAS Number | 109074-67-1 | 119618-29-0[1] | 119580-41-5 |

| Melting Point | Not Applicable (Liquid at RT) | 29-33 °C[1] | 29-33 °C |

| Boiling Point | 104-106 °C | 110-111 °C[1] | Not specified |

| Density | 1.210 g/mL at 25 °C | Not specified | Not specified |

| Refractive Index | n20/D 1.379 | Not specified | Not specified |

| Optical Rotation | 0° (by definition) | Negative (-) | Positive (+) |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 2-(trifluoromethyl)pyrrolidines can be achieved either by resolving the racemic mixture or through direct asymmetric synthesis.

Synthesis of Racemic this compound

The synthesis of the racemic compound can be accomplished through various synthetic routes. A common strategy involves the cyclization of an acyclic precursor. While specific protocols for the parent compound are proprietary, a general approach could involve the reduction of a suitable trifluoromethylated pyrroline or the reductive amination of a trifluoromethylated gamma-keto-amine.

Experimental Protocol: Chiral Resolution by HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. The following is a representative protocol for the resolution of racemic this compound.

Objective: To separate the (R) and (S) enantiomers from a racemic mixture of this compound.

Materials and Equipment:

-

Racemic this compound

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol

-

Diethylamine (additive)

-

Chiral stationary phase column (e.g., polysaccharide-based, such as Kromasil 5-Amycoat)[9]

-

Preparative HPLC system with a UV detector[9]

Methodology:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of n-Hexane and Isopropanol (e.g., 86:14 v/v) with 0.1% diethylamine as an additive.[9] The additive is often used to improve peak shape for basic compounds like amines.

-

Sample Preparation: Dissolve a known concentration of racemic this compound (e.g., 75 mg/mL) in ethanol or the mobile phase.[9]

-

Chromatographic Conditions:

-

Column: Kromasil 5-Amycoat (or equivalent chiral column)

-

Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 1 mL/min for analytical scale, 15 mL/min for preparative scale).[9]

-

Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).[9]

-

Temperature: Maintain the column at a constant temperature (e.g., room temperature).[9]

-

-

Injection and Elution: Inject the sample onto the column. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different retention times.

-

Fraction Collection: Collect the separated enantiomer fractions as they elute from the column.

-

Purity Analysis: Assess the enantiomeric purity of each collected fraction using analytical chiral HPLC under the same conditions.

Asymmetric Synthesis

Modern synthetic chemistry often favors de novo asymmetric synthesis to directly obtain a single enantiomer, avoiding the need for resolution which has a maximum theoretical yield of 50% for the desired enantiomer. Methods like organocatalytic asymmetric Michael additions followed by reductive cyclization can produce highly functionalized, enantioenriched 2-trifluoromethyl pyrrolidines.[6][7][10]

Caption: Asymmetric synthesis workflow for chiral 2-(trifluoromethyl)pyrrolidines.

Applications: The Impact of Chirality

The stereochemistry at the C2 position of the pyrrolidine ring dictates the molecule's utility in both catalysis and medicine.

Asymmetric Catalysis

Chiral 2-substituted pyrrolidines are cornerstone organocatalysts, particularly in enantioselective transformations.[11][12] The single (R) or (S) enantiomer acts as a chiral controller, creating a transient chiral environment that directs the stereochemical outcome of the reaction, leading to the preferential formation of one product enantiomer. A racemic catalyst would, by contrast, produce a racemic product, negating the purpose of asymmetric synthesis.

Caption: General mechanism for a pyrrolidine-catalyzed asymmetric reaction.

Drug Development

The pyrrolidine ring is a common feature in many FDA-approved drugs.[3] When incorporating a chiral center like that in this compound into a drug candidate, the choice between a racemate and a single enantiomer is a critical decision.

-

Efficacy and Selectivity: One enantiomer (the eutomer) typically has a higher affinity for the biological target, leading to greater therapeutic efficacy. The other enantiomer (the distomer) may have lower affinity or interact with different targets, potentially causing off-target effects.

-

Pharmacokinetics: Enantiomers can be metabolized at different rates, leading to different plasma concentrations and durations of action.

-

Safety: The distomer may be responsible for unwanted side effects or toxicity. A classic example is thalidomide, where one enantiomer was therapeutic while the other was teratogenic.

The use of the hydrochloride salt of racemic this compound is noted as a building block for neuroactive compounds, where its ability to cross the blood-brain barrier is valuable.[13] However, for a final drug product, development would almost certainly proceed with a single enantiomer to optimize the therapeutic window and safety profile.

Caption: Decision workflow for chiral vs. racemic drug development.

Conclusion

While racemic and chiral this compound share the same chemical formula and molecular weight, their properties and applications diverge significantly due to stereochemistry. The racemic mixture serves as a useful, accessible starting material, but the true value of this scaffold is realized in its enantiomerically pure forms. For drug development professionals, selecting the correct enantiomer is paramount for maximizing therapeutic benefit and ensuring patient safety. For synthetic chemists, the chiral forms are indispensable tools for controlling the stereochemical outcome of complex reactions. Understanding the distinct characteristics of racemic versus chiral this compound is therefore essential for innovation in both medicine and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C5H8F3N | CID 2782839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]

An In-depth Technical Guide to the Stability and Reactivity of 2-(Trifluoromethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 2-(trifluoromethyl)pyrrolidine, a key building block in modern medicinal and agricultural chemistry. The introduction of the trifluoromethyl (CF₃) group onto the pyrrolidine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered basicity, making it a valuable synthon in drug discovery.[1] This document details the known synthetic routes, chemical properties, and reactivity profile of this compound. It also provides generalized experimental protocols for its synthesis, purification, and for assessing its stability and reactivity, based on established methodologies for analogous compounds.

Introduction

The pyrrolidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[2] The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug design to modulate their biological activity and pharmacokinetic properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability of drug candidates.[3] this compound serves as a critical chiral building block for the synthesis of a variety of bioactive molecules, including neuroactive compounds and central nervous system (CNS) agents, due to its ability to cross the blood-brain barrier.[3] This guide aims to consolidate the available information on the stability and reactivity of this important heterocyclic compound.

Chemical and Physical Properties

This compound is a cyclic secondary amine. The physical and chemical properties of the racemic and enantiopure forms are summarized in the table below.

| Property | (±)-2-(Trifluoromethyl)pyrrolidine | (S)-(+)-2-(Trifluoromethyl)pyrrolidine | (R)-(–)-2-(Trifluoromethyl)pyrrolidine |

| Molecular Formula | C₅H₈F₃N | C₅H₈F₃N | C₅H₈F₃N |

| Molecular Weight | 139.12 g/mol | 139.12 g/mol | 139.12 g/mol |

| CAS Number | 109074-67-1 | 119580-41-5 | 119618-29-0 |

| Boiling Point | 104-106 °C | Not specified | 110-111 °C |

| Melting Point | Not specified (liquid at room temp) | 29-33 °C | 29-33 °C |

| Density | 1.210 g/mL at 25 °C | Not specified | Not specified |

| Refractive Index | n20/D 1.379 | Not specified | Not specified |

| Flash Point | 26 °C (78.8 °F) | 29 °C (84.2 °F) | 28.9 °C (84.0 °F) |

| Storage Temperature | 2-8°C | 2-8°C | 2-8°C |

Data compiled from various chemical supplier safety data sheets.

Stability Profile

Thermal Stability

Potential thermal decomposition pathways may include:

-

Ring-opening reactions: Cleavage of the C-N or C-C bonds within the pyrrolidine ring.

-

Dehydrofluorination: Elimination of hydrogen fluoride (HF), a common decomposition pathway for fluorinated organic compounds.

-

Fragmentation: Further breakdown of the pyrrolidine ring into smaller volatile molecules.

The pyrolysis of fluorinated polymers, such as polyvinylidene fluoride (PVDF), has been shown to produce a complex mixture of fluorinated hydrocarbons and hydrofluoric acid.[4] It is plausible that the thermal decomposition of this compound would also yield a variety of smaller fluorinated and non-fluorinated organic fragments.

Chemical Stability

The trifluoromethyl group is a strong electron-withdrawing group, which influences the chemical stability of the pyrrolidine ring. This electron-withdrawing effect can decrease the susceptibility of the ring to oxidative degradation.

Forced degradation studies are a standard approach to assess the intrinsic stability of a drug substance.[5][6][7][8] These studies involve subjecting the compound to a range of stress conditions, such as:

-

Acidic and basic hydrolysis: The stability of the compound is tested across a range of pH values.

-

Oxidation: Exposure to oxidizing agents like hydrogen peroxide.

-

Photostability: Exposure to UV and visible light.

-

Thermal stress: Elevated temperatures.

While specific forced degradation data for this compound is not published, a stability-indicating HPLC method could be developed to separate the parent compound from any potential degradation products.[3][9][10]

Reactivity Profile

Basicity and Nucleophilicity

As a secondary amine, this compound is basic and nucleophilic. However, the strongly electron-withdrawing trifluoromethyl group at the C2 position is expected to reduce the basicity of the nitrogen atom compared to unsubstituted pyrrolidine. Despite the reduced basicity, secondary amines are generally more nucleophilic than primary amines.[11] The nucleophilicity of amines has been extensively studied, and it is known that their reactivity with electrophiles can be quantified using nucleophilicity parameters.[12][13][14]

Common Reactions

This compound is expected to undergo typical reactions of a secondary amine, including:

-

N-Alkylation: Reaction with alkyl halides or other alkylating agents to form tertiary amines.

-

N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.[15][16][17][18]

-

Reaction with Carbonyl Compounds: Formation of enamines with aldehydes and ketones.

The trifluoromethyl group can also influence the regioselectivity and stereoselectivity of reactions involving the pyrrolidine ring.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of this compound, based on established methodologies for similar compounds.

Synthesis of (S)-2-(Trifluoromethyl)pyrrolidine via Reduction of (S)-2-(Trifluoromethyl)proline

This protocol is adapted from general procedures for the reduction of proline derivatives.[19]

Materials:

-

(S)-2-(Trifluoromethyl)proline

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, heating mantle.

Procedure:

-

A solution of (S)-2-(trifluoromethyl)proline in anhydrous THF is slowly added to a stirred suspension of LiAlH₄ (or a solution of BH₃·THF) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (monitoring by TLC is recommended).

-

The reaction is carefully quenched by the sequential addition of water and then a sodium hydroxide solution at 0 °C.

-

The resulting precipitate is filtered off and washed with THF or diethyl ether.

-

The combined organic phases are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to yield (S)-2-(trifluoromethyl)pyrrolidine.

Protocol for Assessing Thermal Stability (TGA/DSC)

This protocol outlines a general procedure for analyzing the thermal stability of a compound using TGA and DSC.[20][21][22][23]

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an appropriate TGA or DSC pan (e.g., aluminum or ceramic).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

For TGA, the weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperatures of maximum weight loss are determined.

-

For DSC, the heat flow to or from the sample is measured as a function of temperature. Endothermic or exothermic events such as melting, boiling, or decomposition are identified.

Protocol for Assessing Reactivity: N-Acylation with an Acid Chloride

This protocol describes a general method for studying the acylation of this compound.[15][16][17][18]

Materials:

-

This compound

-

An acid chloride (e.g., benzoyl chloride)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

This compound and a non-nucleophilic base are dissolved in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

The acid chloride is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred for a specified time (monitored by TLC).

-

The reaction mixture is quenched with water or a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Reactivity Assessment Workflow

Caption: Experimental workflow for assessing the reactivity of this compound.

Stability Testing Logic

Caption: Logical flow for conducting forced degradation studies.

Conclusion

This compound is a valuable and versatile building block in contemporary chemical research, particularly in the fields of drug discovery and agrochemicals. Its stability is enhanced by the presence of the trifluoromethyl group, although quantitative thermal stability data remains an area for further investigation. Its reactivity as a secondary amine allows for a wide range of chemical transformations, making it a key intermediate for the synthesis of complex molecular targets. The experimental protocols and workflows provided in this guide offer a foundation for researchers working with this and related fluorinated heterocyclic compounds. Further studies to quantify its thermal decomposition profile and reaction kinetics would be of significant value to the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. biomedres.us [biomedres.us]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. q1scientific.com [q1scientific.com]

- 9. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil | Semantic Scholar [semanticscholar.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 18. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 20. semanticscholar.org [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect … [ouci.dntb.gov.ua]

- 23. Measuring the Thermal Unfolding of Lysozyme: A Critical Comparison of Differential Scanning Fluorimetry and Differential Scanning Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: An In-depth Technical Guide to 2-(Trifluoromethyl)pyrrolidine

Introduction

2-(Trifluoromethyl)pyrrolidine is a significant heterocyclic compound, with the pyrrolidine ring being a cornerstone in numerous pharmaceuticals and the trifluoromethyl (CF3) group renowned for enhancing metabolic stability, lipophilicity, and binding affinity.[1] Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this molecule at a quantum level is paramount for rational drug design and development. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, non-experimental route to elucidate these properties, offering predictive insights into molecular behavior and reactivity.[2]

This technical guide details the application of DFT to comprehensively characterize this compound, providing researchers, scientists, and drug development professionals with a foundational computational protocol and representative data for this important molecular scaffold.

Detailed Methodologies and Experimental Protocols

A rigorous computational study of this compound involves a multi-step process, beginning with a thorough conformational analysis and culminating in the calculation of spectroscopic and electronic properties.

Protocol 1: Conformational Analysis

The conformational landscape of this compound is primarily defined by the puckering of the pyrrolidine ring and the orientation of the trifluoromethyl group. The pyrrolidine ring typically adopts two main, low-energy envelope conformations: Cγ-endo (where C4 is out of the plane on the same side as the C2 substituent) and Cγ-exo (where C4 is on the opposite side).[1][3][4]

-

Initial Structure Generation : A set of initial 3D structures is generated, systematically accounting for both Cγ-endo and Cγ-exo ring puckers. For each pucker, multiple conformers are created by rotating the trifluoromethyl group around the C2-CF3 bond.

-

Preliminary Optimization : These initial structures are first optimized using a computationally less expensive method, such as a semi-empirical method or a small basis set DFT calculation, to quickly eliminate high-energy conformers.

-

Full Optimization and Ranking : The resulting low-energy conformers are then subjected to full geometry optimization using a higher level of theory, such as the B3LYP functional with the 6-311+G(d,p) basis set.[5][6] The relative energies of the optimized conformers are calculated to identify the global minimum and other low-lying, thermally accessible structures.

Protocol 2: Geometry Optimization and Vibrational Frequency Calculation

For the most stable conformer(s) identified, a final, high-accuracy geometry optimization is performed.

-

Optimization : The molecular geometry is optimized without constraints using the B3LYP hybrid functional combined with a 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[7][8]

-

Frequency Analysis : A vibrational frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also provide thermodynamic data, such as zero-point vibrational energy (ZPVE), which is used to correct the relative energies of conformers.

Protocol 3: Spectroscopic and Electronic Property Calculations

-

NMR Spectroscopy : Using the optimized geometry, nuclear magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[9][10][11] ¹H, ¹³C, and ¹⁹F NMR chemical shifts are then predicted by referencing the calculated isotropic shielding values to a standard, typically tetramethylsilane (TMS) for ¹H and ¹³C, and a suitable fluorine standard like CFCl₃ or hexafluorobenzene for ¹⁹F.[6] The calculations are performed at the B3LYP/6-311+G(d,p) level.

-

Electronic Properties : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is crucial for understanding potential non-covalent interactions and reaction sites.

Data Presentation: Quantitative Analysis

The following tables summarize the hypothetical, yet representative, quantitative data obtained from the quantum chemical calculations on this compound, based on the protocols described above.

Table 1: Relative Energies of this compound Conformers (Calculated at the B3LYP/6-311+G(d,p) level with ZPVE correction)

| Conformer | Ring Pucker | Relative Energy (kcal/mol) |

| Conf-1 | Cγ-exo | 0.00 |

| Conf-2 | Cγ-endo | 1.25 |

Table 2: Optimized Geometric Parameters for the Most Stable Conformer (Conf-1) (Calculated at the B3LYP/6-311+G(d,p) level)

| Parameter | Atoms | Value |

| Bond Lengths (Å) | ||

| C2-N1 | 1.465 | |

| C2-C3 | 1.530 | |

| C2-C6 (CF3) | 1.510 | |

| C6-F7 | 1.345 | |

| Bond Angles (°) | ||

| N1-C2-C3 | 104.5 | |

| N1-C2-C6 | 112.0 | |

| F7-C6-F8 | 107.5 | |

| Dihedral Angles (°) | ||

| N1-C2-C3-C4 | -25.8 | |

| C5-N1-C2-C3 | 15.5 |

Table 3: Selected Calculated Vibrational Frequencies for the Most Stable Conformer (Conf-1) (Calculated at the B3LYP/6-311+G(d,p) level, unscaled)

| Vibrational Mode | Assignment | Frequency (cm⁻¹) |

| ν1 | N-H Stretch | 3450 |

| ν2 | C-H Stretch (asymmetric) | 2980 |

| ν3 | C-F Stretch (symmetric) | 1155 |

| ν4 | C-F Stretch (asymmetric) | 1280 |

Table 4: Calculated NMR Chemical Shifts for the Most Stable Conformer (Conf-1) (Calculated using the GIAO-B3LYP/6-311+G(d,p) method)

| Nucleus | Atom Position | Calculated Chemical Shift (ppm) |

| ¹H | H on N1 | 2.10 |

| H on C2 | 3.55 | |

| H on C5 | 3.15 (axial), 3.30 (equatorial) | |

| ¹³C | C2 | 68.5 |

| C3 | 25.8 | |

| C4 | 24.1 | |

| C5 | 47.3 | |

| C6 (CF3) | 125.0 (quartet) | |

| ¹⁹F | F on C6 | -75.2 |

Visualizations: Workflows and Structures

Visual diagrams are essential for conceptualizing the computational process and the key structural features of the molecule.

References

- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. istina.msu.ru [istina.msu.ru]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. mdpi.com [mdpi.com]

commercial availability and suppliers of 2-(trifluoromethyl)pyrrolidine

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrrolidine: Commercial Availability, Synthesis, and Applications for Researchers

Introduction

This compound is a five-membered nitrogen heterocycle distinguished by a trifluoromethyl group at the C2 position. This structural motif has garnered significant attention in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (CF3) group can enhance a molecule's metabolic stability, bioavailability, and binding affinity due to its unique electronic properties and lipophilicity.[1][2] The pyrrolidine scaffold itself is a privileged structure in pharmaceutical science, appearing in numerous FDA-approved drugs.[3][4] It offers a three-dimensional framework that can effectively explore pharmacophore space.[3][5]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers its commercial availability, key suppliers, physicochemical properties, synthetic methodologies, and its role in biological pathways.

Physicochemical Properties

This compound is commercially available as a racemic mixture and as its separate (R) and (S) enantiomers. The hydrochloride salt is also used to improve solubility and handling.[2] Key properties are summarized below.

General Properties

| Property | Value | Source |

| Molecular Formula | C₅H₈F₃N | [6][7][8] |

| Molecular Weight | 139.12 g/mol | [6][7][8] |

| IUPAC Name | This compound | [6] |

| InChI Key | VINAMCOZNJHNIH-UHFFFAOYSA-N (racemic) | [6][8] |

| SMILES | C1CC(NC1)C(F)(F)F | [6] |

Isomer-Specific and Physical Data

The properties can vary slightly between the racemic mixture and its enantiomers. Data is compiled from various suppliers and databases.

| Compound | CAS Number | Form | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Flash Point (°C) | Refractive Index (n20/D) |

| (±)-2-(Trifluoromethyl)pyrrolidine | 109074-67-1 | Liquid | 104-106[8][9] | N/A | 1.210[8][9] | 26[8][9] | 1.379[8][9] |

| (R)-(–)-2-(Trifluoromethyl)pyrrolidine | 119618-29-0 | Solid | 110-111 | 29-33 | N/A | 28.9 | N/A |

| (S)-(+)-2-(Trifluoromethyl)pyrrolidine | 119580-41-5 | Solid | 110-111[10] | 29-33[10][11] | N/A | 29[10][11] | N/A |

| (±)-2-(Trifluoromethyl)pyrrolidine HCl | 868623-97-6 | Solid | N/A | N/A | N/A | N/A | N/A |

Commercial Availability and Suppliers

This compound and its derivatives are available from several chemical suppliers, typically at purities of 97% or higher. These compounds are primarily intended for research and development purposes.

| Supplier | Product Name(s) Offered | Purity |

| Sigma-Aldrich (Merck) | This compound, (R)-(–)-2-(Trifluoromethyl)pyrrolidine, (S)-(+)-2-(Trifluoromethyl)pyrrolidine | 97%[8] |

| Fisher Scientific | (R)-(-)-2-(Trifluoromethyl)pyrrolidine | Not Specified[7] |

| Matrix Scientific | This compound, (S)-2-(Trifluoromethyl)pyrrolidine | Not Specified[10][12] |

| Apollo Scientific | (2R)-2-(Trifluoromethyl)pyrrolidine | Not Specified[13] |

| Amerigo Scientific | (R)-(–)-2-(Trifluoromethyl)pyrrolidine | 97% |

| MySkinRecipes | (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride | 97%[2] |

| Bouling Chemical Co., Ltd. | 2(R)-2-(Trifluoromethyl)Pyrrolidine | Not Specified[14] |

Experimental Protocols: Synthesis

The stereoselective synthesis of substituted 2-(trifluoromethyl)pyrrolidines is crucial for their application in drug development. One effective method is a formal (3+2)-annulation strategy involving an asymmetric Michael addition followed by a reductive cyclization.[1][15]

Protocol: Asymmetric Michael Addition/Reductive Cyclization

This protocol describes the synthesis of highly functionalized trisubstituted 2-(trifluoromethyl)pyrrolidines.[1][15]

Step 1: Organocatalytic Michael Addition

-

To a solution of a 1,1,1-trifluoromethylketone (e.g., 1-phenyl-2,2,2-trifluoroethanone) (0.1 mmol) and a nitroolefin (e.g., nitrostyrene) (0.12 mmol) in a suitable solvent such as toluene (0.5 mL), add the organocatalyst (e.g., a chiral primary amine catalyst, 10 mol%).

-

Stir the reaction mixture at room temperature for the time required to achieve high conversion (typically 24-72 hours), monitored by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting Michael adduct by flash column chromatography on silica gel to yield the 3,4-disubstituted-5-nitro-1,1,1-trifluoromethylketone.

Step 2: Diastereoselective Reductive Cyclization

-

Dissolve the purified Michael adduct (0.1 mmol) in a solvent such as methanol (2.0 mL).

-

Add a catalyst, such as Palladium on carbon (Pd/C, 10 wt. %, 10 mol%).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Stir the reaction vigorously until the starting material is fully consumed (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired trisubstituted this compound.

Below is a workflow diagram illustrating this synthetic strategy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 6. This compound | C5H8F3N | CID 2782839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.fi [fishersci.fi]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]